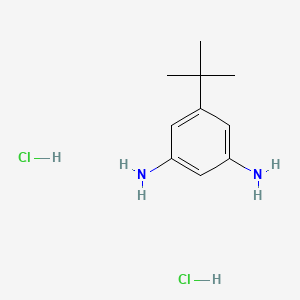

5-Tert-butylbenzene-1,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

5-tert-butylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-10(2,3)7-4-8(11)6-9(12)5-7;;/h4-6H,11-12H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJHKLZPYOJODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909347-93-8 | |

| Record name | 5-tert-butylbenzene-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylbenzene-1,3-diamine dihydrochloride typically involves the reaction of 5-tert-butylbenzene-1,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

C10H16N2+2HCl→C10H18Cl2N2

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions typically involve the use of catalysts such as iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

5-Tert-butylbenzene-1,3-diamine dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study : A study on novel phenylthiazoles incorporating a tert-butyl moiety demonstrated promising antimicrobial activity against various strains, suggesting that modifications of the 5-tert-butylbenzene scaffold could yield effective antibiotics .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 8 | C. difficile |

Cystic Fibrosis Treatment

This compound has been explored as a potential drug candidate for cystic fibrosis treatment. It acts as a potentiator of the CFTR protein, enhancing chloride ion transport in epithelial cells .

Research Findings : In vitro studies showed that the compound increased chloride secretion in human bronchial epithelial cells from cystic fibrosis patients, demonstrating its potential therapeutic efficacy .

Material Science

This compound serves as a versatile building block in the synthesis of polymers and other materials.

Polymer Synthesis

The compound can be utilized in synthesizing polyamines and polyurethanes, which are critical in developing advanced materials with specific mechanical properties.

| Material Type | Application Area |

|---|---|

| Polyurethanes | Coatings, adhesives |

| Polyamines | Flocculants, surfactants |

Chemical Synthesis

The compound is also significant in organic synthesis as a reagent or catalyst in various chemical reactions.

Reaction Conditions

The synthesis of related compounds often involves conditions such as:

Mechanism of Action

The mechanism

Biological Activity

5-Tert-butylbenzene-1,3-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

- Chemical Formula : C10H16N2·2HCl

- Molecular Weight : 220.17 g/mol

- CAS Number : 68176-57-8

The biological activity of this compound primarily involves its role as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. CFTR is crucial in regulating ion transport across epithelial cell membranes, and compounds that enhance its function can have therapeutic implications for conditions like cystic fibrosis.

CFTR Potentiation

Research indicates that this compound increases chloride ion secretion in human bronchial epithelial cells (HBE) carrying mutations associated with cystic fibrosis. The effective concentration (EC50) for potentiation in F508del-CFTR cells was reported to be approximately 1.5 μM, demonstrating significant activity in enhancing CFTR function .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In vitro studies have indicated that it exhibits inhibitory effects against various bacterial strains, suggesting its utility in developing antimicrobial agents.

Cytotoxicity and Safety Profile

A toxicity assessment revealed that the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are required to establish a comprehensive safety profile.

Case Study 1: Cystic Fibrosis Treatment

A study conducted on human bronchial epithelial cells derived from cystic fibrosis patients demonstrated that treatment with this compound significantly improved chloride ion transport. This effect was particularly pronounced in cells with the G551D mutation, where the compound enhanced the maximum chloride secretion to nearly 50% of levels observed in non-cystic fibrosis cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent reduction in bacterial viability, supporting its potential as an antimicrobial agent .

Data Tables

| Biological Activity | EC50 (μM) | Effect |

|---|---|---|

| CFTR Potentiation (F508del-CFTR) | 1.5 | Increased chloride secretion |

| Antimicrobial Activity (E. coli) | Varies | Dose-dependent inhibition |

| Cytotoxicity (Mammalian Cells) | >50 | Low cytotoxicity at therapeutic doses |

Comparison with Similar Compounds

Key Observations :

- Benzidine dihydrochloride, while structurally analogous (aromatic diamine), is carcinogenic and largely obsolete, contrasting with the non-carcinogenic profile of the tert-butyl derivative .

- Bicyclo derivatives (e.g., bicyclo[1.1.1]pentane-1,3-diamine) exhibit rigid, three-dimensional structures, favoring applications in constrained peptide mimics or enzyme inhibitors .

Functional and Commercial Differences

- Pharmaceutical Utility: The tert-butyl derivative is favored in drug intermediates for its stability, whereas HC Blue No. 7 is restricted to cosmetic applications .

- Cost and Availability : The tert-butyl variant is priced significantly higher (€837/50 mg) than simpler analogs like 2-methylbenzene-1,3-diamine dihydrochloride, reflecting its niche use and complex synthesis .

Q & A

Q. What are the recommended methods for synthesizing 5-Tert-butylbenzene-1,3-diamine dihydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by hydrochlorination. To optimize purity:

- Design of Experiments (DOE): Use factorial designs to screen critical parameters (e.g., temperature, reaction time, molar ratios). For example, a 2³ factorial design can identify interactions between variables affecting yield and purity .

- Purification: Employ recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients). Monitor purity via HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Quality Control: Characterize intermediates using melting point analysis and FT-IR to confirm functional groups (e.g., amine peaks at ~3300 cm⁻¹) .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

Q. What are the solubility and stability considerations for this compound under varying conditions?

Methodological Answer:

- Solubility Screening: Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent, filter, and evaporate to determine solubility limits .

- Stability Studies:

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to elucidate reaction mechanisms?

Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model intermediates and transition states. Compare activation energies with experimental kinetics data .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives. Validate predictions with small-scale experiments .

- Example Workflow:

Q. What strategies resolve contradictory data in catalytic applications of this compound?

Methodological Answer:

Q. What advanced spectroscopic techniques are suitable for studying interactions in complex matrices?

Methodological Answer:

-

Surface-Enhanced Raman Spectroscopy (SERS): Detect trace interactions (e.g., adsorption on metal nanoparticles) with enhancement factors >10⁶ .

-

Solid-State NMR: Investigate crystalline vs. amorphous phase interactions using ¹⁵N cross-polarization magic-angle spinning (CP/MAS) .

-

Table: Technique Comparison

Technique Application Sensitivity Sample Requirement SERS Trace analyte detection ppb 10 µL Solid-State NMR Crystallinity analysis mg-scale 50 mg XPS Surface oxidation states 0.1% atomic 1 cm²

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.